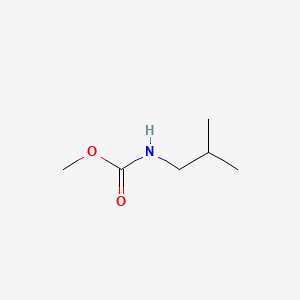![molecular formula C13H18O8 B15211086 (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[45]decane-8,9-diyl diacetate is a spirocyclic compound characterized by a unique trioxaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, extraction, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Researchers are studying its effects on various biological pathways to develop new treatments for diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spirocyclic compound with a similar core structure but different functional groups.
1,6,9-Trioxaspiro[4.5]decane: Another spirocyclic compound with an additional oxygen atom in the ring system.
Uniqueness
(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O8 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
[(5R,7R,8R)-7-acetyloxy-2,2-dimethyl-6-oxo-1,3,10-trioxaspiro[4.5]decan-8-yl] acetate |
InChI |
InChI=1S/C13H18O8/c1-7(14)19-9-5-17-13(6-18-12(3,4)21-13)11(16)10(9)20-8(2)15/h9-10H,5-6H2,1-4H3/t9-,10-,13-/m1/s1 |
InChI Key |
DJTMIVAUVZAXBV-GIPNMCIBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@]2(COC(O2)(C)C)C(=O)[C@@H]1OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC2(COC(O2)(C)C)C(=O)C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



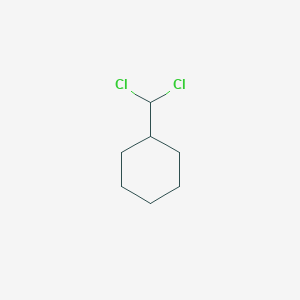
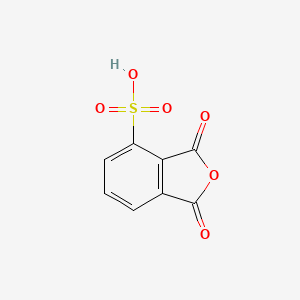
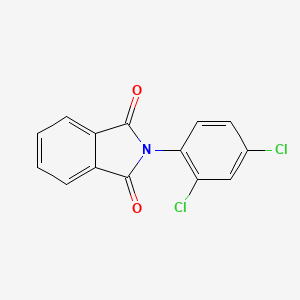

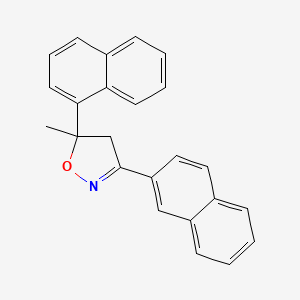
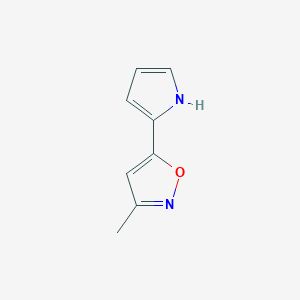
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
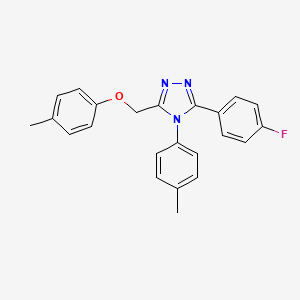
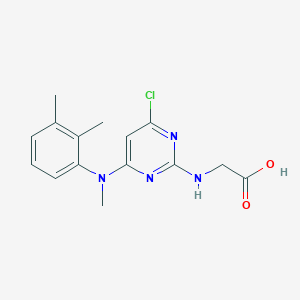
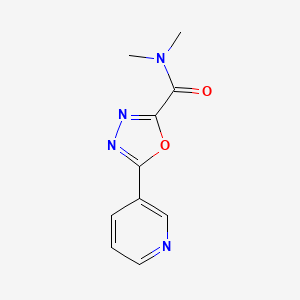
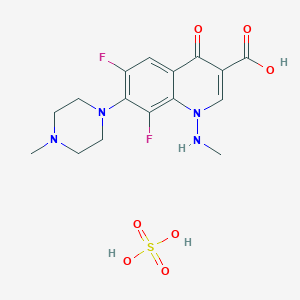
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
